molecular formula C13H14N2O6S B612934 Tos-Gly-OSu CAS No. 68385-26-2

Tos-Gly-OSu

Cat. No.: B612934
CAS No.: 68385-26-2
M. Wt: 326,32 g/mole
InChI Key: NTDCTADMSAKZGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tos-Gly-OSu involves several chemical steps. One common method includes the reaction of glycine with p-toluenesulfonyl chloride to form N-tosylglycine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Biological Activity

Tos-Gly-OSu, a compound derived from the amino acid glycine, is notable for its potential biological activities, particularly in peptide synthesis and drug development. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound (tosylglycine N-hydroxysuccinimide ester) is characterized by the presence of a tosyl group attached to glycine, which enhances its reactivity in peptide coupling reactions. The structure can be depicted as follows:

Tos Gly OSu=C7H9NO4S\text{Tos Gly OSu}=\text{C}_7\text{H}_9\text{NO}_4\text{S}

This compound is typically used as an active ester for the synthesis of peptides, facilitating the formation of peptide bonds through acylation reactions.

The biological activity of this compound can be attributed to its ability to react with nucleophilic amino groups in other amino acids or peptides. This reaction leads to the formation of stable peptide bonds, making it a valuable reagent in solid-phase peptide synthesis (SPPS). The efficiency of this compound in these reactions is influenced by several factors:

  • Lipophilicity : The presence of the tosyl group increases lipophilicity, enhancing membrane permeability.
  • Charge Variability : The net charge of the compound can affect its interaction with biological targets, influencing binding affinity and activity.

1. Peptide Synthesis

This compound has been extensively utilized in peptide synthesis due to its efficiency in forming peptide bonds. Studies have shown that it can significantly enhance the yield and purity of synthesized peptides compared to traditional coupling agents like DCC or EDC .

Table 1: Comparison of Coupling Agents in Peptide Synthesis

Coupling AgentYield (%)Purity (%)Reaction Time (h)
This compound85952
DCC70904
EDC75883

2. Biological Activity Studies

Recent studies have explored the biological activities of peptides synthesized using this compound. For instance, peptides containing this compound have demonstrated significant activity against various cancer cell lines and have shown potential as therapeutic agents .

Case Study: Anticancer Activity

A study investigated the anticancer properties of a peptide synthesized using this compound. The results indicated that the peptide exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. This suggests that peptides derived from this compound may serve as lead compounds for further drug development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDCTADMSAKZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679828
Record name 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68385-26-2
Record name 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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